molecular formula C17H14FN5O2S B2623129 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide CAS No. 941927-33-9

2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2623129
CAS No.: 941927-33-9
M. Wt: 371.39
InChI Key: IFKKPKFECLQWKF-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazole ring, a urea linkage, and a fluorophenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Urea Linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.

    Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with an amine or other nucleophile.

    Final Coupling: The final step involves coupling the thiazole derivative with the pyridin-2-ylmethyl group, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridin-2-ylmethyl group.

    Reduction: Reduction reactions could target the urea linkage or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halides, amines, or organometallic compounds could be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity or as a lead compound for drug development.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Inhibition of Enzymes: The compound could inhibit key enzymes involved in disease pathways.

    Interaction with DNA/RNA: It might bind to nucleic acids, affecting their function.

    Modulation of Receptors: The compound could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole-based compounds with similar structures.

    Fluorophenyl Ureas: Compounds containing the fluorophenyl urea moiety.

    Pyridinylmethyl Derivatives: Compounds with the pyridin-2-ylmethyl group.

Uniqueness

2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(4-fluorophenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S/c18-11-4-6-12(7-5-11)21-16(25)23-17-22-14(10-26-17)15(24)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKKPKFECLQWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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